molecular formula C19H16ClNO B12878289 1-[5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]ethan-1-one CAS No. 100989-43-3

1-[5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B12878289
CAS No.: 100989-43-3
M. Wt: 309.8 g/mol
InChI Key: ZOELMDIYLFVJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)ethanone is a complex organic compound with a unique structure that includes a pyrrole ring substituted with chlorophenyl, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorobenzaldehyde, which undergoes a series of reactions including condensation, cyclization, and substitution to form the desired pyrrole derivative . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as ammonium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)ethanone: A simpler analog with similar structural features but lacking the pyrrole ring.

    4-Chloroacetophenone: Another related compound with a chlorophenyl group attached to an acetophenone moiety.

Uniqueness

1-(5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)ethanone is unique due to its complex structure, which includes multiple functional groups and a pyrrole ring

Properties

CAS No.

100989-43-3

Molecular Formula

C19H16ClNO

Molecular Weight

309.8 g/mol

IUPAC Name

1-[5-(4-chlorophenyl)-2-methyl-1-phenylpyrrol-3-yl]ethanone

InChI

InChI=1S/C19H16ClNO/c1-13-18(14(2)22)12-19(15-8-10-16(20)11-9-15)21(13)17-6-4-3-5-7-17/h3-12H,1-2H3

InChI Key

ZOELMDIYLFVJBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.